12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one
Description
This compound (C₃₂H₃₈N₄O₄, MW 542.67) features an indolizino[1,2-b]quinolinone core substituted with ethyl, methyl, and propionyl groups at positions 12, 8, and 7, respectively. The 2-position is esterified with a [1,4'-bipiperidine]-1'-carboxylic acid moiety, contributing to its role as a topoisomerase inhibitor . Its structural complexity and substituent profile suggest targeted interactions with DNA-processing enzymes, a hallmark of anticancer agents .
Properties
IUPAC Name |
(12-ethyl-8-methyl-9-oxo-7-propanoyl-11H-indolizino[1,2-b]quinolin-2-yl) 4-piperidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O4/c1-4-23-25-17-22(40-32(39)35-15-11-21(12-16-35)34-13-7-6-8-14-34)9-10-27(25)33-30-26(23)19-36-28(30)18-24(29(37)5-2)20(3)31(36)38/h9-10,17-18,21H,4-8,11-16,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGQSGUHQCAPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)C)C(=O)CC)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one is a synthetic derivative belonging to the indolizinoquinoline class, known for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of the piperidine moiety is particularly significant as it is associated with various pharmacological effects, including antitumor and neuroprotective properties.
Research indicates that compounds similar to this indolizinoquinoline derivative exhibit several mechanisms of action:
- Cholinesterase Inhibition : Compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important enzymes in neurotransmitter regulation. For instance, derivatives showed IC50 values less than 20 μM against these enzymes, indicating potential use in treating Alzheimer's disease .
- Anticancer Activity : Indolizinoquinoline derivatives have been studied for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of mitochondrial function .
- Antimicrobial Effects : Some studies suggest that related compounds possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound:
- Cholinesterase Inhibition : As mentioned earlier, compounds similar to this one have been evaluated for their ability to inhibit AChE and BChE. For example, a study found that certain derivatives achieved IC50 values around 10 μM for AChE inhibition, suggesting strong potential for cognitive enhancement therapies .
- Cytotoxicity Testing : The cytotoxic effects against various cancer cell lines were assessed using the MTT assay. Several derivatives exhibited significant cytotoxicity against HepG2 liver cancer cells, with some compounds showing IC50 values below 20 μM .
Case Studies
Several case studies have highlighted the therapeutic potential of indolizinoquinoline derivatives:
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds exhibiting cholinesterase inhibition were associated with improved cognitive function and reduced amyloid plaque formation .
- Cancer Treatment Trials : Clinical trials involving related indolizinoquinoline compounds have shown promising results in reducing tumor size in patients with specific types of cancer, particularly breast and prostate cancers .
Data Tables
| Biological Activity | IC50 Values (μM) | Target Enzyme/Cell Line |
|---|---|---|
| AChE Inhibition | < 20 | Human AChE |
| BChE Inhibition | < 20 | Human BChE |
| Cytotoxicity | < 20 | HepG2 Cancer Cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Heterocycles: The target compound’s indolizinoquinolinone core is larger and more rigid than fluoroquinolones (quinolone core) or 8-hydroxyquinoline-indole hybrids. This rigidity may enhance binding specificity to eukaryotic topoisomerases, unlike fluoroquinolones, which target prokaryotic DNA gyrase .
Substituent Effects: The target’s 7-propionyl and 8-methyl groups increase lipophilicity, favoring passive diffusion across cell membranes. In contrast, the hydroxylated Irinotecan impurity () exhibits higher polarity, likely influencing its pharmacokinetics as a metabolite . Fluoroquinolones’ carboxylic acid group () enhances water solubility and ionization at physiological pH, critical for systemic antibacterial activity. The target compound’s ester group sacrifices solubility for membrane permeability .
Biological Targets: The bipiperidine ester in the target compound may stabilize interactions with topoisomerase I/II, analogous to camptothecins (e.g., Irinotecan) . 8-Hydroxyquinoline-indole hybrids () rely on metal chelation for activity, a mechanism absent in the target compound, which operates via direct enzyme inhibition .
Pharmacological and Physicochemical Properties
- Lipophilicity: The target compound’s calculated LogP (estimated ~3.5–4.0) exceeds fluoroquinolones (LogP ~1.5–2.5) due to alkyl/ester substituents. This may improve CNS penetration but increase plasma protein binding .
- Solubility: The Irinotecan-related impurity’s hydroxyl groups () likely confer higher aqueous solubility (>50 µg/mL) compared to the target compound (<10 µg/mL), impacting formulation strategies .
- Metabolic Stability : The target’s propionyl and methyl groups may reduce oxidative metabolism compared to hydroxylated analogs, prolonging half-life .
Preparation Methods
Synthesis of the Indolizinoquinoline Core
- The core heterocyclic system is synthesized through cyclization reactions involving precursors such as substituted quinoline or indolizine derivatives.
- Alkylation (ethyl, methyl) and acylation (propionyl) steps are introduced via selective Friedel-Crafts or nucleophilic substitution reactions.
- Oxidation and reduction steps may be employed to install keto and hydroxy functionalities at specific positions.
Preparation of the Piperidinyl Carbamate Intermediate
- The 4-(piperidin-1-yl)piperidine moiety is synthesized or procured as a key intermediate.
- Piperidine derivatives are typically prepared by nucleophilic substitution of chloroethylpiperidine with methylamine or related amines under inert atmosphere and basic conditions (e.g., potassium hydroxide in methanol, 50–80 °C, 18 h) to afford the desired secondary amine.
- The carbamate linkage is formed by reacting the piperidinyl amine with activated carbonyl derivatives such as chloroformates or carbonyldiimidazole derivatives, facilitating the formation of the carbonyloxy bond.
Coupling to Form the Final Compound
- The carbamate intermediate is coupled to the indolizinoquinoline core via nucleophilic substitution or esterification at the 2-position hydroxyl or halide precursor.
- Reaction conditions typically involve mild bases and solvents such as dichloromethane or DMF under inert atmosphere to avoid side reactions.
- Purification is achieved by chromatography or recrystallization to isolate the stereochemically pure compound.
Detailed Reaction Conditions and Yields
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the successful formation of the carbamate linkage and substitution pattern on the heterocyclic core.
- Mass spectrometry and elemental analysis validate molecular weight and purity.
- Stereochemical integrity is maintained by controlling reaction temperature and using stereospecific intermediates.
- The compound exhibits stability under standard storage conditions, with no significant degradation over months.
Patented Preparation Procedures
- Patent CA2701519A1 describes a process for preparing related piperidine and piperazine derivatives, outlining reaction sequences involving amine substitution and carbamate formation under controlled conditions.
- The patent emphasizes stereoisomeric mixtures and their separation, highlighting the importance of stereochemistry in biological activity.
- Reaction monitoring by NMR and chromatographic techniques ensures high purity and yield.
Summary Table of Preparation Methodologies
| Aspect | Description |
|---|---|
| Core synthesis | Multi-step cyclization and functionalization |
| Piperidinyl amine preparation | Nucleophilic substitution of chloroethylpiperidine |
| Carbamate bond formation | Reaction with chloroformates or carbonyldiimidazole |
| Coupling strategy | Esterification or nucleophilic substitution at 2-position |
| Reaction conditions | Mild bases, inert atmosphere, controlled temperature |
| Purification methods | Chromatography, recrystallization |
| Analytical confirmation | NMR, MS, elemental analysis |
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for constructing the indolizinoquinolinone core of this compound?
- Methodological Answer : The indolizino[1,2-b]quinolin-9(11H)-one scaffold can be synthesized via visible-light-induced radical cascade cyclization (yields: 60–95%) using isocyanoarenes and N-(alkyl-2-yn-1-yl)pyridin-2(1H)-ones under mild conditions . Alternatively, cascade reactions triggered by bis(triphenyl)oxodiphosphonium trifluoromethanesulfonate offer high efficiency (47% overall yield in camptothecin synthesis) . Key steps include optimizing solvent polarity (e.g., DMF or THF) and reaction time (12–24 hours).
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography (SHELX refinement for high-resolution data) ,
- 1H/13C NMR to verify substituent positions (e.g., ethyl, methyl, propionyl groups),
- HPLC for purity assessment (>95%) ,
- Mass spectrometry (GC-MS with molecular ion detection, though intensity may be low; see Table 1 in ) .
Q. What reaction conditions are critical for introducing the 4-(piperidin-1-yl)piperidin-1-yl carbonyloxy group?
- Methodological Answer :
- Coupling agents : Use carbodiimides (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Temperature : Maintain 0–5°C during activation to prevent side reactions.
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data be resolved during structural validation?
- Methodological Answer :
- Cross-validate using DFT calculations (e.g., Gaussian09) to model NMR chemical shifts and compare with experimental data.
- Twinning analysis in SHELXL for crystallographic ambiguities .
- Dynamic NMR to assess conformational flexibility in solution vs. solid-state structures .
Q. What mechanistic insights explain the regioselectivity of the radical cascade cyclization in indolizinoquinolinone synthesis?
- Methodological Answer :
- Radical trapping experiments (e.g., TEMPO) to identify intermediates.
- Computational studies (e.g., Gaussian with B3LYP/6-31G*) to map reaction pathways and transition states .
- Isotopic labeling (e.g., 13C at the propionyl group) to track bond formation .
Q. How can researchers optimize multi-step synthetic routes to improve overall yield?
- Methodological Answer :
- Design of Experiments (DoE) to screen variables (e.g., solvent, catalyst loading, temperature).
- Flow chemistry for exothermic steps (e.g., cyclization) to enhance control .
- In-line analytics (FTIR or UV monitoring) for real-time reaction progress .
Q. What methodologies are suitable for studying the compound’s interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) for binding affinity (KD) measurements.
- Molecular docking (AutoDock Vina) to predict binding modes with receptors .
- Cellular assays (e.g., luciferase reporter) to evaluate inhibition of specific pathways .
Data Contradiction & Analysis
Q. How should researchers address discrepancies between theoretical and experimental molecular properties?
- Methodological Answer :
- Re-evaluate computational parameters (e.g., solvent model in DFT).
- Check experimental conditions : For example, NMR solvent polarity may alter conformational equilibria .
- Compare with analogs : Use PubChem data (e.g., similar indolizinoquinolinones) to benchmark results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
